molecular formula C13H12N4O B1195180 Imazodan CAS No. 84243-58-3

Imazodan

Cat. No.: B1195180
CAS No.: 84243-58-3
M. Wt: 240.26 g/mol
InChI Key: VXMYWVMXSWJFCV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imazodan primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac function by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences heart muscle contraction .

Mode of Action

This compound, as a PDE III inhibitor, prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase enhances the contractility of the heart muscle without a concurrent increase in the risk of cardiac events . It’s worth noting that the effect of this compound can vary among different species.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of cAMP and intracellular calcium concentrations . By inhibiting PDE III, this compound increases cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates various proteins, leading to an increased influx of calcium ions through the slow channel and an increased rate of reuptake of calcium by the sarcoplasmic reticulum . This results in enhanced contractility of the heart muscle.

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The primary result of this compound’s action is an increase in cardiac contractility . This is achieved without a concurrent increase in the risk of cardiac events, making it a significant improvement over classic positive inotropic agents . This enhanced contractility can help improve the symptoms of conditions like congestive heart failure.

Biochemical Analysis

Biochemical Properties

Imazodan plays a crucial role in biochemical reactions by inhibiting phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking this enzyme, this compound increases the levels of cAMP within cells, which in turn enhances myocardial contractility and serves as a peripheral vasodilator . The interaction between this compound and PDE III is highly specific, making it a valuable tool in biochemical research and potential therapeutic applications.

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cardiac myocytes. By increasing cAMP levels, this compound enhances the contractile function of heart cells, leading to improved myocardial contractility . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity and affecting cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PDE III. By binding to the active site of PDE III, this compound prevents the enzyme from degrading cAMP, resulting in increased intracellular cAMP levels . This elevation in cAMP activates PKA, which then phosphorylates target proteins involved in various cellular functions. The binding interactions between this compound and PDE III are crucial for its inhibitory effects, making it a potent modulator of cAMP-mediated signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on PDE III over extended periods, leading to sustained increases in cAMP levels and prolonged enhancement of myocardial contractility

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases myocardial contractility and improves cardiac function without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including arrhythmias and hypotension. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PDE III. By inhibiting PDE III, this compound affects the degradation of cAMP, leading to increased levels of this important second messenger The elevated cAMP levels influence metabolic flux and metabolite levels, thereby modulating cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with PDE III . The localization and accumulation of this compound within specific tissues and cells are influenced by transporters and binding proteins. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications The precise localization of this compound within subcellular structures influences its interactions with PDE III and other biomolecules, thereby modulating its inhibitory effects

Preparation Methods

Imazodan can be synthesized through various synthetic routes. One common method involves the reaction of 4-(1H-imidazol-1-yl)acetophenone with hydrazine hydrate to form the intermediate 4-(1H-imidazol-1-yl)phenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Imazodan undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .

Scientific Research Applications

Imazodan has a wide range of scientific research applications:

Comparison with Similar Compounds

Imazodan is often compared with other phosphodiesterase inhibitors such as milrinone and amrinone. While all three compounds inhibit type III phosphodiesterase and increase cyclic adenosine monophosphate levels, this compound is unique in its selectivity and potency. Unlike milrinone and amrinone, this compound has shown a more favorable side effect profile and greater efficacy in certain clinical settings .

Similar Compounds

Properties

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMYWVMXSWJFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89198-09-4 (hydrochloride)
Record name Imazodan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045160
Record name Imazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84243-58-3
Record name Imazodan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAZODAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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